1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol
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Overview
Description
1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol is a complex organic compound with the molecular formula C18H16N6O2S2 This compound features two triazole rings, each substituted with a mercapto group and a phenyl group, connected by an ethane-1,2-diol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with ethylene glycol under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The triazole rings can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antidiabetic properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective ligand in metal complexes. These complexes can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The triazole rings can also interact with biological macromolecules, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propane: Similar structure but with a propane linker instead of ethane-1,2-diol.
2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: Contains a phenol group instead of ethane-1,2-diol.
Uniqueness
1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol is unique due to its ethane-1,2-diol linker, which provides additional hydroxyl groups that can participate in hydrogen bonding and other interactions. This enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[1,2-dihydroxy-2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c25-13(15-19-21-17(27)23(15)11-7-3-1-4-8-11)14(26)16-20-22-18(28)24(16)12-9-5-2-6-10-12/h1-10,13-14,25-26H,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATVNTYLJYTGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C(C(C3=NNC(=S)N3C4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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